β-阿夫拉毒素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

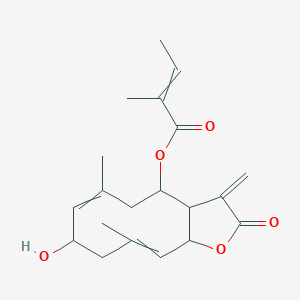

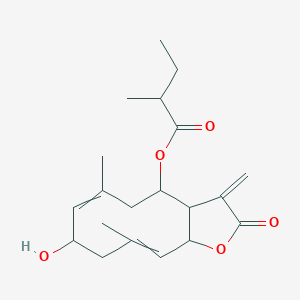

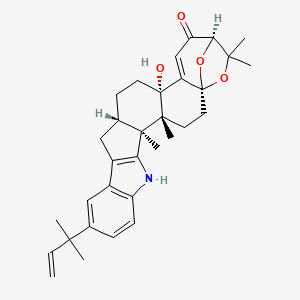

Beta-Aflatrem is a secondary metabolite produced by fungi, specifically Aspergillus flavus . It is an isomer of aflatrem and is extended by a reversed isopentenyl group attached to the aromatic ring . It has been found to display significant activity against the corn earworm H. zea .

Synthesis Analysis

The synthesis of beta-Aflatrem involves a complex biosynthesis pathway. The dimethylallyl transferase AtmD catalyzes the γ-selective prenylation of paspalinine at the C21 positions to afford beta-Aflatrem . More than 100 indole diterpenes have been isolated from fungi, of which one-third originated from endophytic fungi .Molecular Structure Analysis

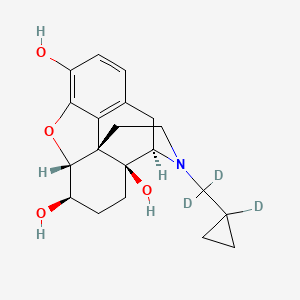

Beta-Aflatrem has a molecular formula of C32H39NO4 and a molecular weight of 501.66 . It possesses a cyclic diterpenoid skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety rooted in tryptophan .Chemical Reactions Analysis

The chemical reactions involved in the formation of beta-Aflatrem are complex and involve multiple steps. The key step in the formation of beta-Aflatrem is the γ-selective prenylation of paspalinine at the C21 positions .It is recommended to be stored in sealed, cool, and dry conditions . For obtaining a higher solubility, it is suggested to warm the tube at 37° and shake it in the ultrasonic bath for a while .

科学研究应用

抗昆虫特性: β-阿夫拉毒素对食菌甲虫 Carpophilus hemipterus 表现出有效的拒食活性 (Tepaske 等人,1992).

震颤毒素和吲哚二萜生物合成: 阿夫拉毒素,包括 β-阿夫拉毒素,是一种有效的震颤毒素。像阿夫拉毒素这样的吲哚二萜的生物合成涉及复杂的基因簇,对了解曲霉和米曲霉中这些途径进行了重要的研究 (Nicholson 等人,2009).

神经系统效应: 已证明 β-阿夫拉毒素在非洲爪蟾卵母细胞中充当 γ-氨基丁酸 (GABA) 受体通道的正变构调节剂。这种调节解释了它的震颤作用,导致受影响动物出现神经系统症状 (Yao 等人,1989).

霉菌毒素产生调控: β-阿夫拉毒素以及曲霉产生的环吡咯酮酸和黄曲霉毒素等其他霉菌毒素的产生受 veA 基因调控。该基因对于霉菌毒素产生和菌核形成至关重要 (Duran 等人,2007).

吲哚二萜类和海洋真菌: 对从海洋环境(如对虾凡纳滨对虾)中分离出的曲霉的研究包括对 β-阿夫拉毒素和其他吲哚二萜类进行的研究。这些研究通常集中于它们的潜在抗菌和细胞周期阻滞特性 (Sun 等人,2014).

未来方向

属性

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMXSHAELZXSPO-SDPXOEJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144446-23-1 |

Source

|

| Record name | beta-Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)